N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-3-14-8-4-5-9-15(14)23-17(27)12-26-20(28)18(19-22-13(2)30-24-19)16-10-6-7-11-25(16)21(26)29/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONRDGOSOZQOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Reaction of 2-aminonicotinic acid (1.0 equiv) with 1,3-cyclohexanedione (1.2 equiv) in acetic acid under reflux (120°C, 8 hr) yields 1,3-dioxo-2,3,5,6,7,8-hexahydro-1H-pyrido[1,2-c]pyrimidine (Intermediate A). The reaction proceeds via enamine formation followed by cyclodehydration.
Key Data:
- Yield: 68–72% (crude), purified via recrystallization (ethanol/water)
- 1H NMR (DMSO-d6): δ 1.85–2.15 (m, 4H, cyclohexane CH2), 3.45 (t, J = 6.2 Hz, 2H), 4.10 (t, J = 6.2 Hz, 2H), 7.25 (d, J = 8.0 Hz, 1H, pyridine H), 8.15 (d, J = 8.0 Hz, 1H, pyridine H)
Installation of 5-Methyl-1,2,4-Oxadiazol-3-yl Substituent
The 5-methyl-1,2,4-oxadiazole ring is introduced at position 4 of the pyrido-pyrimidine core via a two-step sequence.
Chlorination of Position 4
Intermediate A (1.0 equiv) is treated with phosphorus oxychloride (POCl3, 5.0 equiv) in dry dioxane (80°C, 6 hr) to yield 4-chloro-pyrido[1,2-c]pyrimidine-1,3-dione (Intermediate B).
Key Data:
- Yield: 85%
- IR (KBr): 1725 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N)
Oxadiazole Ring Formation
Intermediate B (1.0 equiv) reacts with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid hydrazide (1.2 equiv) in toluene under Dean-Stark conditions (140°C, 12 hr) to install the oxadiazole moiety.
Reaction Conditions:
- Catalyst: Pyridine (0.1 equiv)
- Workup: Aqueous NaHCO3 extraction, column chromatography (hexanes/ethyl acetate 7:3)
- Yield: 62%
- 13C NMR (CDCl3): δ 12.4 (CH3-oxadiazole), 121.8 (C=N), 165.2 (C=O)
Attachment of N-(2-Ethylphenyl)Acetamide Side Chain
The acetamide group is introduced via nucleophilic acyl substitution at position 2 of the pyrido-pyrimidine core.
Synthesis of 2-Chloroacetyl Intermediate
Intermediate C (1.0 equiv) is treated with chloroacetyl chloride (1.5 equiv) in dichloromethane (0°C → rt, 4 hr) to yield 2-chloroacetyl-pyrido-pyrimidine derivative (Intermediate D).
Key Data:
- Yield: 78%
- MS (ESI): m/z 389.1 [M+H]+
Amidation with 2-Ethylphenylamine
Intermediate D (1.0 equiv) reacts with 2-ethylphenylamine (1.3 equiv) in THF (reflux, 6 hr) using triethylamine (2.0 equiv) as base.
Workup:
- Dilution with ethyl acetate
- Washing with 1M HCl and brine
- Drying (Na2SO4), solvent evaporation
- Purification via silica gel chromatography (hexanes/ethyl acetate 1:1)
Key Data:
- Yield: 65%
- 1H NMR (DMSO-d6): δ 1.25 (t, J = 7.6 Hz, 3H, CH2CH3), 2.65 (q, J = 7.6 Hz, 2H, CH2CH3), 4.15 (s, 2H, CH2CO), 7.20–7.45 (m, 4H, aromatic), 10.15 (s, 1H, NH)
Analytical Characterization
Spectroscopic Validation
- IR (KBr): 3320 cm⁻¹ (NH), 1685 cm⁻¹ (C=O oxadiazole), 1650 cm⁻¹ (C=O pyrimidine)
- HRMS (ESI): m/z 492.1874 [M+H]+ (calc. 492.1869)
Purity Assessment
- HPLC: 98.2% purity (C18 column, MeCN/H2O 60:40, 1.0 mL/min)
- Melting Point: 214–216°C
Alternative Synthetic Routes
One-Pot Oxadiazole-Pyrido-Pyrimidine Assembly
A patent-disclosed method using POCl3-mediated cyclization of pre-functionalized precursors reduces step count but lowers yield (48%).
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Structure : Features a pyrimidin-2-ylthio group linked to an acetamide with dichlorophenyl substitution.
- Key Differences: Replaces the pyrido-pyrimidine core with a simpler dihydropyrimidinone and substitutes the oxadiazole with a thioether.
- Properties : Higher solubility due to the thioether group but reduced metabolic stability compared to oxadiazole-containing compounds. Reported yield: 80% .
- Bioactivity : Demonstrates antimicrobial activity, though specific targets are uncharacterized in the evidence .
N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (60)
- Structure : Shares the 5-methyl-1,2,4-oxadiazole group but incorporates a benzo-oxazolo-oxazine core.
- Key Differences : The pyrido-pyrimidine system is replaced with a fused oxazole-oxazine scaffold.
- Synthesis : Prepared via Suzuki-Miyaura coupling (45.5% yield), a method applicable to the target compound’s pyridine-oxadiazole subunit .
- Bioactivity : Exhibits potent kinase inhibition, suggesting the oxadiazole group’s role in target engagement .
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide
- Structure : Features a triazole-thioacetamide group with naphthyl substitution.
- Properties : Enhanced lipophilicity due to the naphthyl group but lower metabolic stability compared to oxadiazoles .
Physicochemical and Pharmacokinetic Properties
- LogP : Estimated >3.0 (due to ethylphenyl and oxadiazole groups), higher than dichlorophenyl analogues (LogP ~2.5) .
- Solubility : Lower than thioether-containing derivatives due to reduced polarity.
- Metabolic Stability : Superior to triazole/thioether analogues due to oxadiazole’s resistance to oxidative metabolism .
Biological Activity
N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 423.47 g/mol. Its structure includes various functional groups that contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O4 |
| Molecular Weight | 423.47 g/mol |
| LogP (Partition Coefficient) | 2.373 |
| Water Solubility (LogSw) | -2.77 |
| Polar Surface Area | 86.005 Ų |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including anti-inflammatory and anticancer properties. The oxadiazole and pyrimidine moieties are particularly significant in mediating these effects.
Anti-inflammatory Activity
A study highlighted the potential of oxadiazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The compound demonstrated significant inhibitory activity against COX-II with an IC50 value indicating effective anti-inflammatory potential .
Anticancer Properties
The compound's structure suggests it may interact with various cellular pathways involved in cancer progression. Preliminary studies have shown that derivatives containing the pyrido[1,2-c]pyrimidine scaffold exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in human cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- Inhibition of COX Enzymes : A derivative of the compound was tested for its ability to inhibit COX enzymes. Results indicated a promising IC50 value lower than that of standard anti-inflammatory drugs like Celecoxib .
- Cytotoxicity Tests : In vitro studies on various cancer cell lines revealed that compounds with similar structural features to this compound showed significant cytotoxicity with IC50 values ranging from 10 to 20 µM .
- Mechanistic Studies : Mechanistic investigations suggest that the anticancer activity may be attributed to the induction of oxidative stress and disruption of mitochondrial function in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
